Thiazole, 2-methyl-4-(2-(2-thienyl)ethynyl)-
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Overview
Description
2-Methyl-4-(2-thienylethynyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a thienylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Preparation Methods
The synthesis of 2-methyl-4-(2-thienylethynyl)thiazole typically involves the reaction of 2-methylthiazole with 2-thienylethynyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-Methyl-4-(2-thienylethynyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
2-Methyl-4-(2-thienylethynyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-methyl-4-(2-thienylethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in various biochemical pathways .
Comparison with Similar Compounds
2-Methyl-4-(2-thienylethynyl)thiazole can be compared with other thiazole derivatives, such as:
4-Methyl-2-(3-thienyl)thiazole: Similar structure but different substitution pattern, leading to varied biological activities.
2-Phenylthiazole: Contains a phenyl group instead of a thienyl group, resulting in different chemical and biological properties.
2,4-Disubstituted thiazoles: These compounds have diverse substituents at the 2 and 4 positions, affecting their reactivity and applications
Properties
CAS No. |
878018-56-5 |
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Molecular Formula |
C10H7NS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-methyl-4-(2-thiophen-2-ylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7NS2/c1-8-11-9(7-13-8)4-5-10-3-2-6-12-10/h2-3,6-7H,1H3 |
InChI Key |
SSSIEHWNKPXIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC=CS2 |
Origin of Product |
United States |
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